阿尼索胺

描述

科学研究应用

Anisodamine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other tropane alkaloids and derivatives.

Biology: Studied for its effects on cellular processes and receptor interactions.

Medicine: Used in the treatment of acute circulatory shock, septic shock, and other conditions.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.

作用机制

Target of Action

Anisodamine, a compound extracted from traditional Chinese medicine, primarily targets the muscarinic receptors . These receptors play a crucial role in various physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion .

Mode of Action

Anisodamine interacts with its primary targets, the muscarinic receptors, by acting as an antagonist . This means that Anisodamine blocks these receptors, preventing the neurotransmitter acetylcholine from binding to them . This blockage results in the rerouting of acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR .

Biochemical Pathways

The interaction of Anisodamine with its targets affects the cholinergic anti-inflammatory pathway . By blocking the muscarinic receptors and rerouting acetylcholine to α7nAChR, Anisodamine enhances the activation of this pathway . This leads to downstream effects such as the suppression of inflammatory responses and improvement of blood flow in the microcirculation .

Pharmacokinetics

It is known that anisodamine has been used therapeutically to improve blood flow in circulatory disorders such as septic shock .

Result of Action

The molecular and cellular effects of Anisodamine’s action include the suppression of oxidative stress, inflammatory factor production, and myocardial cell apoptosis . This is demonstrated by the downregulation of caspase-3 and apoptosis regulator BAX protein expression . Additionally, Anisodamine has been shown to reduce serum lactate levels and decrease the need for vasopressors in patients with septic shock .

Action Environment

The action, efficacy, and stability of Anisodamine can be influenced by various environmental factors. For instance, the clinical effectiveness of Anisodamine can vary depending on the patient’s specific condition, such as the presence of septic shock . Furthermore, the compound’s action may be affected by factors such as the patient’s overall health status, other medications they may be taking, and individual differences in drug metabolism .

生化分析

Biochemical Properties

Anisodamine is an antagonist of the muscarinic receptor . It competes with acetylcholine at the peripheral M receptor, preventing acetylcholine from binding to the M cholinergic receptor, thus blocking nerve impulse transmission and interfering with physiological functions based on the cholinergic neurotransmission .

Cellular Effects

Anisodamine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to protect endothelial cells against increases in cell barrier permeability and nitric oxide production . It has also been found to have beneficial effects in shock, improving blood flow in the microcirculation .

Molecular Mechanism

Anisodamine exerts its effects at the molecular level through various mechanisms. By blocking the muscarinic receptor, anisodamine reroutes acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR and the cholinergic anti-inflammatory pathway .

Temporal Effects in Laboratory Settings

The effects of Anisodamine have been studied over time in laboratory settings. For instance, in a multicentre, open-label trial, adults with septic shock were given Anisodamine, and it was found that the serum lactate levels were significantly lower in the treated group than in the usual care group after day 3 .

Dosage Effects in Animal Models

In animal models, the effects of Anisodamine vary with different dosages. For example, in mice with experimental endotoxemia, combined administration of Anisodamine and neostigmine significantly increased the survival rate and decreased the serum levels of inflammatory cytokines .

Metabolic Pathways

Anisodamine is involved in the cholinergic pathway. By blocking the muscarinic receptor, it reroutes acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR and the cholinergic anti-inflammatory pathway .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with receptors on the cell membrane .

准备方法

Synthetic Routes and Reaction Conditions: Anisodamine can be synthesized from tropine, which is derived from the hydrolysis of tropinone. The synthetic route involves the esterification of tropine with tropic acid, followed by hydroxylation to introduce the hydroxyl group at the 7β position . The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of anisodamine often starts with the extraction of tropane alkaloids from plants like Datura. The extracted tropane alkaloids are then subjected to chemical transformations, including esterification and hydroxylation, to produce anisodamine . Quality control measures are implemented to ensure the purity and consistency of the final product.

化学反应分析

Types of Reactions: Anisodamine undergoes various chemical reactions, including:

Oxidation: Anisodamine can be oxidized to form anisodamine N-oxide.

Reduction: Reduction of anisodamine can yield tropine derivatives.

Substitution: Substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions include anisodamine N-oxide, tropine derivatives, and various substituted anisodamine compounds .

相似化合物的比较

Atropine: Another tropane alkaloid with similar anticholinergic properties but higher toxicity.

Scopolamine: Used for its anticholinergic effects, particularly in motion sickness.

Anisodine: A derivative of anisodamine with similar pharmacological effects but different potency and toxicity profiles.

Uniqueness of Anisodamine: Anisodamine is unique due to its dual action as an anticholinergic and α1 adrenergic receptor antagonist. It has a lower toxicity profile compared to atropine and is particularly effective in improving microcirculation and reducing inflammation in shock conditions .

属性

CAS 编号 |

55869-99-3 |

|---|---|

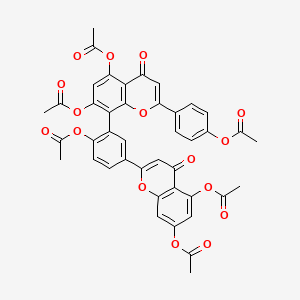

分子式 |

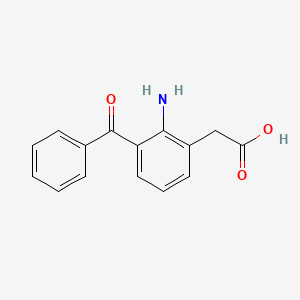

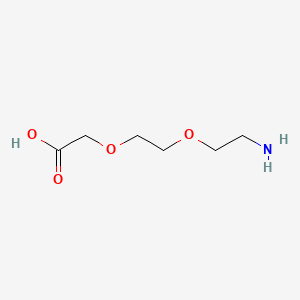

C17H23NO4 |

分子量 |

305.4 g/mol |

IUPAC 名称 |

[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14?,15+,16+/m1/s1 |

InChI 键 |

WTQYWNWRJNXDEG-MFBPXJEXSA-N |

SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

手性 SMILES |

CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

规范 SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

外观 |

Solid powder |

Key on ui other cas no. |

55869-99-3 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)